3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
Description
This compound features a propan-1-one core substituted with a 2-bromophenyl group at the 3-position and a 4-(quinolin-8-yloxy)piperidin-1-yl moiety at the 1-position.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c24-20-8-2-1-5-17(20)10-11-22(27)26-15-12-19(13-16-26)28-21-9-3-6-18-7-4-14-25-23(18)21/h1-9,14,19H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXRXQHRVKAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C23H23BrN2O2
- Molecular Weight : 439.3 g/mol
- IUPAC Name : 3-(2-bromophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. Notably, compounds with quinoline and piperidine moieties have been studied for their potential as inhibitors of key enzymes and receptors involved in disease processes.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinoline-based compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving the inhibition of sirtuins and other cancer-related pathways . The specific compound may similarly affect these pathways due to its structural resemblance to known active quinoline derivatives.
In Vitro Studies
A study evaluated various quinoline derivatives for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds with similar structures to this compound exhibited potent anti-proliferative effects, with IC50 values suggesting significant efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Sirtuin inhibition |
| Compound B | HepG2 | 5 | COX inhibition |
| This compound | TBD | TBD | TBD |
In Silico Studies
Computational studies have predicted the binding affinity of this compound to various protein targets involved in cancer progression. Molecular docking simulations suggest that it may effectively bind to active sites of enzymes such as COX and sirtuins, supporting its potential as a therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, related quinoline derivatives have shown significant antifungal activity against Candida auris, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.12 μg/mL. The mechanism involves disruption of biofilm formation and induction of apoptosis in fungal cells, indicating that compounds with similar structures may exhibit comparable efficacy against various pathogens .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. Research indicates that quinoline-based compounds can inhibit key cellular pathways involved in cancer progression. For example, derivatives have been synthesized that target protein kinases implicated in tumor growth, demonstrating potent antiproliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). These compounds exhibited enhanced activity compared to standard treatments, suggesting their potential as lead candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in the substituents on the quinoline and piperidine rings can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 2 | Enhances antimicrobial potency |
| Hydroxyl groups | May improve solubility and bioavailability |
| Alkyl substitutions | Can affect lipophilicity and cellular uptake |
Case Studies
- Antifungal Efficacy : A study demonstrated that specific quinoline derivatives could inhibit Candida auris biofilms by up to 89% at certain concentrations, showcasing their potential as therapeutic agents against resistant fungal strains .
- Anticancer Research : Another investigation into quinoline hybrids revealed their ability to inhibit cancer cell proliferation significantly more than traditional chemotherapeutics, suggesting they could serve as dual-action drugs targeting both microbial infections and cancer .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
a. 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5)
- Structural Differences : Bromine at the meta position of the phenyl ring and a trifluoromethyl group on the adjacent phenyl ring.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic stability, while the meta-bromine may reduce steric hindrance compared to the ortho-bromine in the target compound. Similarity score: 0.87 .
b. 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3)
- Structural Differences : Bromine at the para position.
- Similarity score: 0.85 .
c. 1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (DC-TEADin1072-N1)
- Structural Differences: Replaces quinolin-8-yloxy with a phenoxyethyl group on the piperidine ring.
- Synthesized with 78% yield and 99.37% purity, indicating robust synthetic accessibility .
Functional Group Modifications
a. Hesperetin Dihydrochalcone Derivatives (PF 43(1))
- Example : 3-(3-Hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one.
- Comparison: These compounds feature hydroxyl and methoxy groups instead of halogens or heteroaromatic systems. Their polar substituents favor solubility and antioxidant activity, contrasting with the lipophilic profile of the bromophenyl-quinoline derivative .
b. Thiazolidin-Based Propan-1-one Derivatives (AAP-1 to AAP-10)
- Example: (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one.
- Comparison : The thiazolidin ring introduces hydrogen-bonding capacity and antimicrobial activity, absent in the target compound. Structural divergence highlights the role of nitrogen-containing heterocycles in biological targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
